Iloperidone metabolite Hydroxy Iloperidone
Overview
Description
Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug Iloperidone . It is pharmacologically active and possesses central nervous system (CNS) activity . The molecular formula of Hydroxy Iloperidone is C24H29FN2O4 .
Synthesis Analysis
Iloperidone and Hydroxy Iloperidone were analyzed in the presence of rat plasma sample matrix using Full Scan and Single Ion Monitoring (SIM) scanning functions . The low limit of quantitation (LOQ) was determined to be 10 pg/mL for both Iloperidone and Hydroxy Iloperidone .Molecular Structure Analysis
The IUPAC name of Hydroxy Iloperidone is 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Iloperidone is a member of the antipsychotic drug class and is often prescribed for the treatment of schizophrenia . Many compounds in this class are metabolized by Cytochrome P450 enzymes . Iloperidone is extensively metabolized to reduced Iloperidone and the metabolite-to-parent drug ratio varies with endogenous and exogenous factors affecting the patient’s metabolic status .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy Iloperidone is 428.5 g/mol . More detailed physical and chemical properties can be found in the PubChem database .Scientific Research Applications
Antipsychotic Treatment
Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug Iloperidone . It is used in the treatment of schizophrenia . The drug is marketed under the trade names Fanapt® and Fanapta .
Pharmacologically Active Metabolite
Hydroxy Iloperidone is not just a metabolite, but it is also pharmacologically active . It possesses central nervous system (CNS) activity , which means it can affect the function of nerve cells in the brain and impact how they communicate.
Drug-Drug Interaction Profiling
Many compounds in the antipsychotic drug class, including Iloperidone and its metabolite Hydroxy Iloperidone, are metabolized by Cytochrome P450 enzymes . These enzymes are often used as a primary screen for drug-drug interaction profiling in the drug discovery process .
High Resolution Accurate Mass Quantitation
Hydroxy Iloperidone can be analyzed using high resolution accurate mass quantitation . This method is used to benchmark assay performance utilizing high resolution accurate mass for the quantitation of Iloperidone and Hydroxy Iloperidone .
Full Scan and Single Ion Monitoring (SIM) Scanning
Iloperidone and Hydroxy Iloperidone can be analyzed in the presence of rat plasma sample matrix using Full Scan and Single Ion Monitoring (SIM) scanning functions . This method improves performance and sensitivity for SIM analysis relative to Full Scan analysis .
Sample Matrix Interference Reduction
A selected ion monitoring experiment can be performed to narrowly isolate each component and reduce interference from the sample matrix . This method is particularly useful when analyzing Iloperidone and Hydroxy Iloperidone in complex biological samples .
Mechanism of Action
Target of Action
Hydroxy Iloperidone, also known as P88 or Iloperidone metabolite Hydroxy Iloperidone, is a metabolite of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
It is believed to be related to its antagonism at thedopamine D2 and 5-HT2A receptors . This antagonism can help to balance the neurotransmitter levels in the brain, thereby reducing the symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
Hydroxy Iloperidone is mainly metabolized in the liver . It primarily undergoes three major biotransformation pathways: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . These metabolic pathways are crucial for the drug’s elimination from the body .
Pharmacokinetics
The pharmacokinetics of Hydroxy Iloperidone involves absorption, distribution, metabolism, and excretion (ADME). The time to peak plasma concentration occurs in 2 - 4 hours but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . This suggests that once or twice-daily dosing would be feasible .
Result of Action
The molecular and cellular effects of Hydroxy Iloperidone’s action involve the inhibition of hERG 1A/3.1 currents by preferentially interacting with the open states of channels . This does not disrupt membrane trafficking or surface membrane expression of hERG 1A and hERG 1A/3.1 channel proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other drugs can influence the action, efficacy, and stability of Hydroxy Iloperidone. For instance, co-administration with other drugs can lead to pharmacokinetic interactions, potentially affecting the metabolism of Hydroxy Iloperidone . Therefore, it’s crucial to consider these factors when prescribing Hydroxy Iloperidone.
Safety and Hazards
properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKZGLWZGZQVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431361 | |
Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloperidone metabolite Hydroxy Iloperidone | |
CAS RN |
133454-55-4 | |
Record name | P-88-8991 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133454-55-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-88-8991 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARO6P38EJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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